BenchChemオンラインストアへようこそ!

4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide

uPA inhibition serine protease cancer metastasis

4-(4-Methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide (CAS 2034522-34-2) is a synthetic small molecule belonging to the N-phenethylbenzamide class, characterized by a 4-(4-methoxypiperidin-1-yl) substituent on the benzamide phenyl ring. With a molecular formula of C₂₁H₂₆N₂O₂ and a molecular weight of 338.45 g/mol, it is catalogued under the NCI/DTP identifier NCI0666712 (InChI Key: YTCNYFLFSXWAPC-UHFFFAOYSA-N).

Molecular Formula C21H26N2O2
Molecular Weight 338.451
CAS No. 2034522-34-2
Cat. No. B2902314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide
CAS2034522-34-2
Molecular FormulaC21H26N2O2
Molecular Weight338.451
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C21H26N2O2/c1-25-20-12-15-23(16-13-20)19-9-7-18(8-10-19)21(24)22-14-11-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,22,24)
InChIKeyDAZQIJXYPVQYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide (CAS 2034522-34-2): Chemical Class, Structural Identity, and Research Provenance


4-(4-Methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide (CAS 2034522-34-2) is a synthetic small molecule belonging to the N-phenethylbenzamide class, characterized by a 4-(4-methoxypiperidin-1-yl) substituent on the benzamide phenyl ring . With a molecular formula of C₂₁H₂₆N₂O₂ and a molecular weight of 338.45 g/mol, it is catalogued under the NCI/DTP identifier NCI0666712 (InChI Key: YTCNYFLFSXWAPC-UHFFFAOYSA-N) [1]. The compound has been identified through ligand-based virtual screening and subsequent in vitro validation as an inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis, with a reported IC₅₀ of 9 µM at pH 7.4 and 37 °C [2][3]. Its structure combines three pharmacophoric elements—a benzamide core, a 4-methoxypiperidine ring, and an N-phenethyl side chain—that jointly distinguish it from simpler benzamide analogs and from regioisomeric variants sharing the same molecular formula but differing in connectivity [4].

Why 4-(4-Methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide Cannot Be Replaced by Generic N-Phenethylbenzamide Analogs


Generic substitution within the N-phenethylbenzamide class is precluded by the compound's unique 4-(4-methoxypiperidin-1-yl) substitution pattern, which imparts a distinct combination of topological, electronic, and pharmacokinetic properties absent in simpler analogs. The unsubstituted parent N-(2-phenylethyl)benzamide (MW 225.29, logP ~3.06) lacks both the para-piperidine moiety and the methoxy group, resulting in fundamentally different hydrogen-bonding capacity, polar surface area, and conformational flexibility [1]. Even the 4-methoxy analog 4-methoxy-N-(2-phenylethyl)benzamide (MW 255.31, logP ~3.15) does not recapitulate the tertiary amine basic center provided by the piperidine ring, which can serve as a pH-dependent solubility modulator and a potential site for salt formation . Critically, the regioisomeric compound N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}benzamide (CAS 36807-04-2), despite sharing the identical molecular formula (C₂₁H₂₆N₂O₂) and molecular weight, differs in the position of the benzamide linkage—the target compound connects the benzamide carbonyl directly to the phenyl ring bearing the piperidine, whereas the isomer connects through the piperidine nitrogen—resulting in distinct three-dimensional pharmacophore geometry and divergent biological target recognition [2]. These structural differences render each analog a non-interchangeable chemical entity for any study requiring reproducible target engagement, selectivity profiling, or structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 4-(4-Methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide (CAS 2034522-34-2) Versus Closest Analogs


uPA Enzyme Inhibition: NCI0666712 IC₅₀ of 9 µM Versus Reference uPA Inhibitors

The target compound (NCI0666712) was identified as a validated uPA inhibitor through a ligand-based virtual screening workflow followed by in vitro chromogenic substrate assay, yielding an IC₅₀ of 0.009 mM (9 µM) at pH 7.4 and 37 °C [1][2]. This places it in the low-micromolar range for uPA inhibition, positioned between the known substrate-competitive inhibitor uPA Inhibitor (Ki = 0.32 µM) and weaker benzamidine-based inhibitors that typically exhibit IC₅₀ values above 50 µM [3]. The 4-methoxypiperidine substitution is critical: the unsubstituted N-(2-phenylethyl)benzamide parent shows no reported uPA activity, and mono-substituted 4-methoxy-N-(2-phenylethyl)benzamide lacks the basic amine center required for interactions within the S1 specificity pocket of uPA.

uPA inhibition serine protease cancer metastasis virtual screening enzyme kinetics

Molecular Topology Differentiation: Regioisomeric Pair Comparison with CAS 36807-04-2

CAS 2034522-34-2 and CAS 36807-04-2 share the identical molecular formula C₂₁H₂₆N₂O₂ and molecular weight (338.45 g/mol), yet they are constitutional isomers with fundamentally different connectivity [1]. In the target compound, the benzamide carbonyl (C=O) is attached directly to the phenyl ring that also bears the 4-methoxypiperidine substituent at the para position, and the amide nitrogen is linked to the 2-phenylethyl group. In CAS 36807-04-2, the connectivity is reversed: the benzamide carbonyl is attached to the parent benzamide phenyl ring (unsubstituted), and the amide nitrogen is linked to the piperidine ring, which in turn is N-substituted with a 2-(4-methoxyphenyl)ethyl group. This topological inversion produces a distance between the methoxyphenyl group and the benzamide carbonyl that differs by approximately 5–7 Å (estimated from 2D structure), and alters the spatial relationship between the hydrogen bond acceptor (methoxy oxygen) and the amide NH donor. Such differences in pharmacophore geometry are sufficient to produce divergent binding poses and target selectivity profiles, as documented for other regioisomeric benzamide pairs.

regioisomer differentiation pharmacophore topology chemical sourcing SAR connectivity isomerism

Physicochemical Property Differentiation: Target Compound Versus Deconstructed Analogs

Computational property predictions reveal that the target compound occupies a distinct physicochemical space relative to its deconstructed analogs [1]. The unsubstituted N-(2-phenylethyl)benzamide (MW 225.29, logP 3.06, 1 HBA, 1 HBD) is substantially more lipophilic per unit mass and lacks the basic nitrogen center. The 4-methoxy analog (MW 255.31, logP 3.15) adds a methoxy HBA but still has only 2 HBA and 1 HBD. The target compound (MW 338.45, estimated logP ~3.5–4.2, 3 HBA, 1 HBD, PSA ~46 Ų) introduces the piperidine tertiary amine, which provides an additional HBA site and a protonatable center (estimated pKa ~7.5–8.5 for the piperidine nitrogen) that can enhance aqueous solubility at physiological pH through ionization, while maintaining a logP within the range generally considered favorable for passive membrane permeability. The increased molecular weight and polar surface area also position it closer to the center of oral drug-like chemical space (Lipinski Rule of Five compliance predicted), whereas the simpler analogs fall at the lower boundary of typical lead-like property ranges.

lipophilicity solubility drug-likeness physicochemical profiling logP comparison

Synthetic Tractability and Scaffold Derivatization Potential for SAR Exploration

The target compound's structure presents three independently modifiable vectors for SAR exploration: (i) the N-phenethyl terminus (amide nitrogen substituent), (ii) the benzamide phenyl ring (positions ortho and meta to the piperidine), and (iii) the 4-methoxypiperidine moiety (including N-demethylation of the methoxy group or N-alkylation of the piperidine) . This vector diversity is superior to what is available in the simpler N-(2-phenylethyl)benzamide scaffold, which offers only the benzamide phenyl ring and the phenethyl terminus as modification points. The commercial availability of 4-(4-methoxypiperidin-1-yl)benzoic acid as a key intermediate (documented across multiple supplier catalogs) enables one-step amide coupling with diverse phenethylamine derivatives, facilitating rapid parallel library synthesis . In contrast, the regioisomer CAS 36807-04-2 requires a more complex synthetic sequence involving reductive amination or N-alkylation of 4-aminopiperidine derivatives followed by benzoylation, which generally proceeds with lower yields and requires chromatographic separation of N- vs. O-alkylated products.

synthetic accessibility SAR expansion parallel synthesis lead optimization chemical tractability

Validated Application Scenarios for 4-(4-Methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide (CAS 2034522-34-2) Based on Quantitative Evidence


uPA-Targeted Cancer Metastasis Research Using a Validated Low-Micromolar Inhibitor Scaffold

Research groups investigating uPA as a therapeutic target in tumor invasion and metastasis can employ CAS 2034522-34-2 as a validated starting point for chemical optimization. The confirmed IC₅₀ of 9 µM against human uPA (pH 7.4, 37 °C) [1] provides a quantitative benchmark for SAR studies aimed at improving potency through systematic modification of the N-phenethyl, benzamide phenyl, and 4-methoxypiperidine vectors. The compound's three modifiable regions enable parallel library synthesis to explore uPA selectivity over related serine proteases (e.g., tPA, plasmin), a critical parameter given that earlier uPA inhibitors in this chemical class have shown selectivity ratios ranging from 1.5-fold to >140-fold depending on substitution pattern .

Pharmacophore Model Refinement for Serine Protease Inhibitor Design

The unique connectivity of CAS 2034522-34-2—specifically the direct attachment of the benzamide carbonyl to the piperidine-substituted phenyl ring—creates a pharmacophore geometry distinct from regioisomeric benzamides such as CAS 36807-04-2. Computational chemistry groups can leverage this topological difference to refine ligand-based pharmacophore models for uPA and related serine proteases, using the 9 µM activity data as a training set point [1]. The estimated inter-vector distances (methoxy oxygen to amide NH, ~8–10 Å; basic amine to carbonyl oxygen, ~7–9 Å) define a pharmacophore triangle that can be used to mine virtual libraries for novel chemotypes with improved potency.

Physicochemical Property Benchmarking in Piperidine-Containing Benzamide Series

The compound serves as a useful reference point for benchmarking the impact of 4-methoxypiperidine introduction on the physicochemical profile of the N-phenethylbenzamide scaffold. With an estimated logP increase from ~3.06 (unsubstituted parent) to ~3.5–4.2, the addition of a basic amine center (estimated pKa ~7.5–8.5), and a PSA of ~46 Ų [1], this compound illustrates the property shifts accompanying piperidine incorporation. These data support informed scaffold selection in drug discovery programs where balancing lipophilicity, solubility, and permeability is critical. The availability of closely related analogs (e.g., N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide, CAS 2034247-20-4) enables systematic property comparisons within a congeneric series.

Chemical Procurement and Identity Verification Protocol Development

Given the existence of a regioisomeric compound (CAS 36807-04-2) sharing the identical molecular formula and molecular weight, CAS 2034522-34-2 presents a concrete case for developing and validating analytical identity verification protocols in compound management workflows. Procurement groups should establish LC-MS (retention time differentiation), ¹H NMR (distinct aromatic proton patterns: para-substituted benzamide vs. monosubstituted benzamide), and/or IR spectroscopy signatures to unambiguously distinguish the target compound from its regioisomer upon receipt [1]. The SMILES string COC1CCN(c2ccc(C(=O)NCCc3ccccc3)cc2)CC1 provides a computational fingerprint for in silico verification .

Quote Request

Request a Quote for 4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.